

# Cis-Dihydrocarvone: A Technical Overview for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cis*-Dihydrocarvone

Cat. No.: B1211938

[Get Quote](#)

CAS Number: 3792-53-8

IUPAC Name: (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one; also referred to as (2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one depending on the enantiomer.

This technical guide provides a comprehensive overview of **cis-dihydrocarvone**, a monoterpenoid of interest to researchers in drug development and the chemical sciences. This document outlines its chemical and physical properties, available spectroscopic data, and insights into its synthesis. Due to a scarcity of publicly available biological data specifically for **cis-dihydrocarvone**, this guide also presents information on the biological activities of the closely related synthetic derivative, hydroxydihydrocarvone, to provide context for potential areas of investigation.

## Physicochemical and Spectroscopic Data

**Cis-dihydrocarvone** is a colorless liquid with a characteristic herbal and warm aroma.<sup>[1]</sup> Its properties are summarized in the tables below, compiled from various public databases.

Table 1: Physicochemical Properties of **cis-Dihydrocarvone**

| Property          | Value                             | Source              |
|-------------------|-----------------------------------|---------------------|
| Molecular Formula | C <sub>10</sub> H <sub>16</sub> O | <a href="#">[2]</a> |
| Molecular Weight  | 152.23 g/mol                      | <a href="#">[3]</a> |
| Boiling Point     | 221.5 °C at 760 mmHg              | <a href="#">[4]</a> |
| Density           | 0.903 g/cm <sup>3</sup>           | <a href="#">[4]</a> |
| Flash Point       | 82.6 °C                           | <a href="#">[4]</a> |
| Water Solubility  | Practically insoluble             | <a href="#">[1]</a> |
| logP              | ~2.7                              | <a href="#">[1]</a> |

Table 2: Spectroscopic and Analytical Data for **cis**-Dihydrocarvone

| Data Type              | Details                                               | Source              |
|------------------------|-------------------------------------------------------|---------------------|
| <sup>13</sup> C NMR    | Data available in Wiley-VCH GmbH database.            | <a href="#">[3]</a> |
| GC-MS                  | Data available in NIST Mass Spectrometry Data Center. | <a href="#">[3]</a> |
| Kovats Retention Index | Semi-standard non-polar:<br>1194.6                    | <a href="#">[3]</a> |

## Synthesis Protocols

The synthesis of dihydrocarvone isomers, including the *cis* form, can be achieved through the acid-catalyzed rearrangement of limonene-1,2-epoxides. Below is a general experimental protocol derived from patent literature.

## General Synthesis of Dihydrocarvone Isomers

Objective: To synthesize a mixture of *cis*- and *trans*-dihydrocarvone from limonene-1,2-epoxide.

Materials:

- Limonene-1,2-epoxide (mixture of cis and trans isomers)
- Perchloric acid (70%)
- Benzene (or other inert solvent)
- Sodium bicarbonate solution
- Salt water
- Magnesium sulfate

**Procedure:**

- Prepare a solution of perchloric acid in benzene.
- Slowly add limonene-1,2-epoxides to the acidic solution at approximately 15°C over a 2-hour period.
- Allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.
- Wash the crude reaction mixture with a sodium bicarbonate solution and then with salt water.
- Dry the organic layer over magnesium sulfate.
- Remove the solvent under reduced pressure.
- The resulting product, a mixture of cis- and trans-dihydrocarvone, can be purified by distillation.[\[5\]](#)

Note: The ratio of cis- and trans-dihydrocarvone can be influenced by the specific reaction conditions and the stereochemistry of the starting limonene oxide.[\[6\]](#)

## Biological Activity of a Related Compound: Hydroxydihydrocarvone

While specific biological activity data for **cis-dihydrocarvone** is limited in publicly accessible literature, studies on hydroxydihydrocarvone, a synthetic intermediate derived from R-(-)-

carvone, provide valuable insights into the potential pharmacological profile of related structures.<sup>[7][8]</sup> Hydroxydihydrocarvone has demonstrated both anti-inflammatory and antinociceptive properties in rodent models.<sup>[7][8]</sup>

## Anti-inflammatory and Antinociceptive Effects of Hydroxydihydrocarvone

Table 3: Summary of In Vivo Data for Hydroxydihydrocarvone

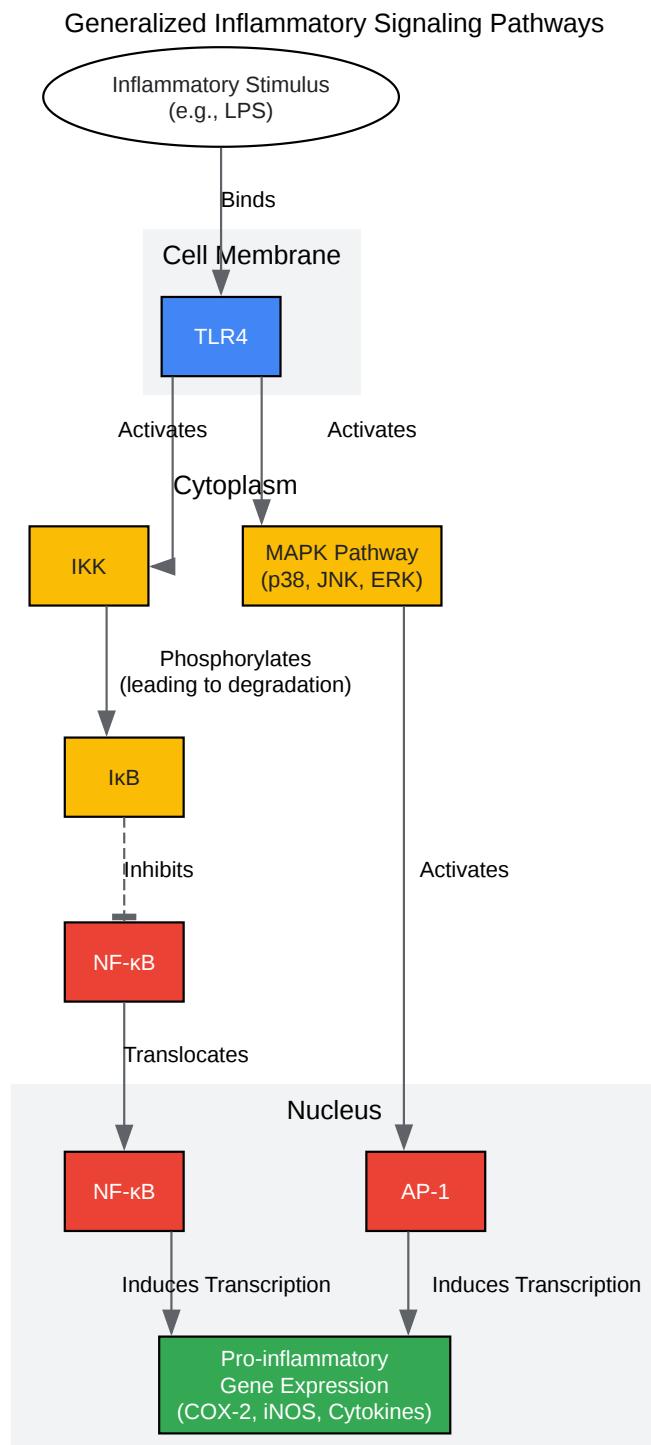
| Assay                           | Species | Doses Tested (oral)           | Key Findings                                        | Source |
|---------------------------------|---------|-------------------------------|-----------------------------------------------------|--------|
| Acute Toxicity (LD50)           | Mice    | N/A                           | 1259 mg/kg                                          | [8]    |
| Carrageenan-induced Paw Edema   | Rats    | 100 and 200 mg/kg             | Significant decrease in paw edema                   | [8]    |
| Myeloperoxidase (MPO) Activity  | Rats    | 200 mg/kg                     | Significant decrease in MPO activity                | [8]    |
| Carrageenan-induced Peritonitis | Mice    | 100 and 200 mg/kg             | Significant reduction in neutrophil recruitment     | [8]    |
| Tail Immersion Test             | Mice    | 50, 100, and 200 mg/kg        | Increased response time to thermal stimulus         | [8]    |
| Hot Plate Test                  | Mice    | 100 and 200 mg/kg (i.p.)      | Significantly increased latency time                | [7]    |
| Formalin Test                   | Mice    | 50, 100, and 200 mg/kg (i.p.) | Dose-dependent reduction in both phases of the test | [7]    |

## Experimental Protocols for Investigating Anti-inflammatory and Antinociceptive Activity

The following are generalized protocols based on the studies of hydroxydihydrocarvone and can serve as a template for investigating the biological activity of **cis-dihydrocarvone**.

### Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

- Administer the test compound (e.g., **cis-dihydrocarvone**) orally to rats at predetermined doses.
- After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw to induce inflammation.
- Measure the paw volume at regular intervals using a plethysmometer.
- Calculate the percentage of edema inhibition compared to a vehicle control group.[9]


### Formalin-Induced Nociception in Mice (Antinociceptive)

- Administer the test compound intraperitoneally or orally to mice.
- After a suitable absorption period, inject a dilute formalin solution into the plantar surface of the right hind paw.
- Observe the animal's behavior and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).
- Compare the nociceptive response to that of control groups.[10]

## Potential Signaling Pathways in Inflammation

While no specific signaling pathways have been elucidated for **cis-dihydrocarvone**, many natural monoterpenes and related compounds exert their anti-inflammatory effects by modulating key signaling cascades. The diagram below illustrates a generalized overview of inflammatory signaling pathways that are common targets for such compounds. Further

research would be required to determine if **cis-dihydrocarvone** interacts with these or other pathways.



[Click to download full resolution via product page](#)

Caption: A generalized diagram of inflammatory signaling pathways often modulated by natural products.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Showing Compound cis-Dihydrocarvone (FDB009286) - FooDB [foodb.ca]
- 2. cis-Dihydrocarvone [webbook.nist.gov]
- 3. cis-Dihydrocarvone | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. US3538164A - Synthesis of dihydrocarvone - Google Patents [patents.google.com]
- 6. US4296257A - Process for producing dihydrocarvone geometric isomers - Google Patents [patents.google.com]
- 7. Antinociceptive effect of hydroxydihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of hydroxydihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Antinociceptive Activity of the Hydroethanolic Extract of *Junglas nigra* Leaf by the Tail-Immersion and Formalin Pain Tests in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cis-Dihydrocarvone: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211938#cis-dihydrocarvone-cas-number-and-iupac-name>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)